Stat3-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

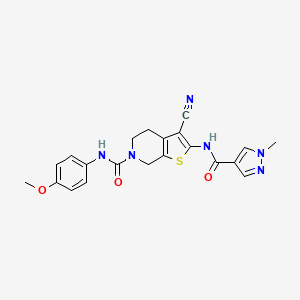

C21H20N6O3S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

3-cyano-N-(4-methoxyphenyl)-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxamide |

InChI |

InChI=1S/C21H20N6O3S/c1-26-11-13(10-23-26)19(28)25-20-17(9-22)16-7-8-27(12-18(16)31-20)21(29)24-14-3-5-15(30-2)6-4-14/h3-6,10-11H,7-8,12H2,1-2H3,(H,24,29)(H,25,28) |

InChI Key |

WVYHDFDOBCBKGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)NC4=CC=C(C=C4)OC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of STAT3 Inhibitors

A Note on the Topic: Extensive research has not yielded specific public data for a compound designated "Stat3-IN-13." Therefore, this guide will provide a comprehensive overview of the general mechanisms of action for Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, which would be applicable to a hypothetical or proprietary compound like this compound. The experimental protocols, data, and pathways described are representative of the field of STAT3 inhibitor development.

Introduction to the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][2][3]

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface.[1][4] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[1][5] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3.[5]

Once recruited to the receptor complex, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705).[1][6] This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal SH2 domain-phosphotyrosine interactions.[6][7] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences (GAS elements) in the promoter regions of target genes, thereby modulating their transcription.[7][8] Key downstream targets of STAT3 include genes that promote cell cycle progression (e.g., Cyclin D1, c-Myc), inhibit apoptosis (e.g., Bcl-xL, Mcl-1, Survivin), and facilitate angiogenesis and metastasis.[9][10][11]

Core Mechanism of Action of STAT3 Inhibitors

The primary goal of STAT3 inhibitors is to disrupt this signaling cascade, thereby preventing the transcription of oncogenic and pro-inflammatory genes. Inhibition can be achieved through several distinct mechanisms, primarily targeting key domains of the STAT3 protein.

Targeting the SH2 Domain

The Src Homology 2 (SH2) domain is the most frequently targeted site for STAT3 inhibitor development. This domain is critical for both the recruitment of STAT3 to the activated receptor complex and for the dimerization of phosphorylated STAT3 monomers.[3][5]

-

Mechanism: Small molecules or peptidomimetics are designed to bind to a sub-pocket within the SH2 domain, competitively blocking the binding of the phosphotyrosine (pTyr705) motif. By occupying this site, these inhibitors prevent the formation of stable STAT3 dimers.[12] Without dimerization, STAT3 cannot effectively translocate to the nucleus or bind to its target DNA sequences. This is the most common strategy for direct STAT3 inhibition.

Targeting the DNA-Binding Domain (DBD)

A more recent approach involves targeting the DNA-Binding Domain (DBD) of STAT3. This strategy aims to prevent the activated STAT3 dimer from physically interacting with the promoter regions of its target genes.

-

Mechanism: Inhibitors are designed to bind to a specific pocket on the DBD, sterically hindering its ability to recognize and bind to GAS elements in the DNA.[12] A key advantage of this approach is its potential to inhibit STAT3 function regardless of its phosphorylation status, as even unphosphorylated STAT3 has been suggested to have some biological roles.[12][13]

Targeting the N-Terminal Domain (NTD)

The N-Terminal Domain (NTD) is involved in protein-protein interactions that stabilize the binding of STAT3 dimers to DNA and facilitate transcriptional coactivator recruitment.[14][15][16]

-

Mechanism: Compounds targeting the NTD can disrupt the cooperative binding of STAT3 dimers to tandem GAS sites on DNA and interfere with the formation of higher-order STAT3 tetramers, which are important for the regulation of certain target genes.[14]

Quantitative Data for STAT3 Inhibitors

The potency and efficacy of STAT3 inhibitors are quantified using various biochemical and cell-based assays. The table below summarizes typical quantitative data obtained during the characterization of a novel STAT3 inhibitor.

| Parameter | Typical Value Range | Description |

| Biochemical IC₅₀ (SH2 Domain) | 1 - 50 µM | Concentration of the inhibitor required to displace 50% of a fluorescently labeled pTyr-peptide probe from the isolated STAT3 SH2 domain in a Fluorescence Polarization (FP) assay.[5] |

| EMSA IC₅₀ (DBD) | 10 - 100 µM | Concentration of the inhibitor required to reduce the DNA-binding activity of activated STAT3 by 50% in an Electrophoretic Mobility Shift Assay (EMSA).[12] |

| Cellular p-STAT3 (Tyr705) IC₅₀ | 0.5 - 20 µM | Concentration of the inhibitor that reduces the level of phosphorylated STAT3 at Tyr705 by 50% in cancer cells, as measured by Western blot or ELISA. |

| Cellular Proliferation GI₅₀ | 0.1 - 15 µM | Concentration of the inhibitor that causes 50% growth inhibition in a cancer cell line with constitutively active STAT3. |

| Target Gene Expression IC₅₀ | 1 - 25 µM | Concentration of the inhibitor that reduces the mRNA or protein expression of a known STAT3 target gene (e.g., Bcl-xL, c-Myc) by 50%.[11] |

Note: These values are representative and can vary significantly based on the specific compound, assay conditions, and cell line used.

Experimental Protocols

Characterizing the mechanism of action of a STAT3 inhibitor involves a series of well-defined experiments to validate its target engagement and cellular effects.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

-

Objective: To quantify the binding affinity of the inhibitor to the STAT3 SH2 domain.

-

Methodology:

-

Recombinant STAT3 protein is incubated with a fluorescently labeled peptide probe containing a phosphotyrosine residue (e.g., FAM-pY-L-K-T-K).

-

In the bound state, the large size of the complex results in slow tumbling and high fluorescence polarization.

-

Increasing concentrations of the test inhibitor are added to compete with the probe for binding to the SH2 domain.

-

As the probe is displaced, its faster tumbling in solution leads to a decrease in fluorescence polarization.

-

The IC₅₀ value is calculated from the dose-response curve.[5]

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

-

Objective: To determine if the inhibitor blocks the binding of activated STAT3 to its DNA consensus sequence.

-

Methodology:

-

Nuclear extracts are prepared from cancer cells with activated STAT3 (or recombinant STAT3 is used).

-

The extracts are incubated with a radiolabeled or fluorescently labeled double-stranded DNA probe containing a high-affinity STAT3 binding site (GAS element).

-

The mixture is incubated with increasing concentrations of the test inhibitor.

-

The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

The formation of the STAT3-DNA complex is visualized by autoradiography or fluorescence imaging. A potent inhibitor will show a dose-dependent decrease in the intensity of the shifted band.[12]

-

Western Blot Analysis for STAT3 Phosphorylation and Target Gene Expression

-

Objective: To assess the effect of the inhibitor on STAT3 activation and the expression of its downstream targets in a cellular context.

-

Methodology:

-

Cancer cells with constitutively active STAT3 are treated with various concentrations of the inhibitor for a defined period (e.g., 6-24 hours).

-

Total cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705), total STAT3, and downstream target proteins like Bcl-xL, Mcl-1, and Cyclin D1.

-

Appropriate secondary antibodies conjugated to HRP are used for detection via chemiluminescence. A successful inhibitor will decrease the levels of p-STAT3 and its target proteins without affecting total STAT3 levels.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Objective: To evaluate the functional consequence of STAT3 inhibition on cancer cell viability and growth.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with a serial dilution of the inhibitor for 48-72 hours.

-

Cell viability is assessed using a metabolic assay (e.g., MTT, which measures mitochondrial reductase activity) or an ATP-based assay (e.g., CellTiter-Glo®).

-

The absorbance or luminescence is measured, and the GI₅₀ (concentration for 50% growth inhibition) is calculated from the resulting dose-response curve.

-

Visualizations

STAT3 Signaling Pathway and Inhibition Points

Caption: Canonical STAT3 signaling pathway illustrating key activation steps and points of therapeutic intervention.

Experimental Workflow for STAT3 Inhibitor Characterization

Caption: A logical workflow for the preclinical characterization of a novel STAT3 inhibitor.

References

- 1. STAT3 - Wikipedia [en.wikipedia.org]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are STAT3 modulators and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 6. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of the N-Terminal Domain of STAT3 in STAT3-Dependent Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

Stat3-IN-13: A Technical Guide to its Function in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. The development of targeted inhibitors against STAT3 is a promising therapeutic strategy. This document provides a comprehensive technical overview of Stat3-IN-13, a potent small-molecule inhibitor of STAT3, detailing its mechanism of action, effects on cancer cells, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound, also identified as compound 6f, functions as a direct inhibitor of STAT3. Its primary mechanism involves binding to the SH2 domain of STAT3, a critical step for STAT3 dimerization and subsequent activation. The binding affinity of this compound to the STAT3 SH2 domain has been determined to be a Kd of 0.46 μM[1][2][3]. By occupying the SH2 domain, this compound effectively prevents the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue, a key event in its activation cascade[1][2][3]. This inhibition of phosphorylation leads to the suppression of downstream STAT3 target gene expression, including key proteins involved in cell survival and angiogenesis such as Bcl-2 and VEGF[1].

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified across various cancer cell lines, primarily focusing on osteosarcoma. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) after 48h |

| 143B | Osteosarcoma | 0.25[1] |

| HOS | Osteosarcoma | 0.11[1] |

| MG63 | Osteosarcoma | 0.55[1] |

Table 2: Inhibition of STAT3 Phosphorylation by this compound

| Cell Line | Cancer Type | IC50 (μM) for p-STAT3 (Y705) inhibition |

| MNNG/HOS | Osteosarcoma | 0.1694 |

| U2-OS | Osteosarcoma | 0.1986 |

Effects on Cancer Cell Function

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells in a dose-dependent manner. In 143B osteosarcoma cells, treatment with this compound for 48 hours resulted in a significant increase in the apoptotic cell population[1].

Inhibition of Tumor Growth and Metastasis In Vivo

In preclinical xenograft models using nude mice, intraperitoneal administration of this compound at doses of 10-20 mg/kg twice daily for four weeks effectively suppressed osteosarcoma tumor growth and metastasis[1]. A dose of 10 mg/kg was shown to significantly suppress tumor weight[1].

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

References

Stat3-IN-13: A Technical Guide to a Novel STAT3 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and angiogenesis. In normal physiology, the activation of STAT3 is a transient and tightly regulated process, initiated by cytokines and growth factors. However, the persistent or constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including osteosarcoma, where it drives tumor progression, metastasis, and chemoresistance. This has positioned STAT3 as a compelling therapeutic target for cancer drug development. Stat3-IN-13 is a novel, potent small-molecule inhibitor that targets the STAT3 protein, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cells, and detailed experimental protocols for its characterization.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphotyrosine sites serve as docking stations for the Src Homology 2 (SH2) domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 include genes that promote cell cycle progression (e.g., Cyclin D1, c-Myc), inhibit apoptosis (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin), and facilitate angiogenesis (e.g., VEGF).

Mechanism of Action of this compound

This compound is a potent inhibitor of the STAT3 signaling pathway. Its mechanism of action involves direct binding to the SH2 domain of the STAT3 protein. By occupying the SH2 domain, this compound competitively inhibits the binding of phosphorylated STAT3 monomers to each other, thereby preventing the formation of active STAT3 dimers. This disruption of dimerization is a critical step in halting the signaling cascade, as it prevents the nuclear translocation of STAT3 and subsequent transcriptional activation of its downstream target genes. The net effect is the suppression of STAT3-mediated gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells with constitutively active STAT3.

Quantitative Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and In Vitro Anti-proliferative Activity of this compound

| Parameter | Value | Cell Lines | Assay Type |

| Binding Affinity (KD) | 0.46 µM | - | Surface Plasmon Resonance |

| IC50 (48 hours) | 0.11 µM | HOS (Osteosarcoma) | Cell Viability Assay |

| 0.25 µM | 143B (Osteosarcoma) | Cell Viability Assay | |

| 0.55 µM | MG63 (Osteosarcoma) | Cell Viability Assay |

Table 2: In Vivo Efficacy of this compound in an Osteosarcoma Xenograft Model

| Animal Model | Treatment | Dosage | Effect |

| Nude Mice | This compound | 10 mg/kg (i.p., twice daily) | Suppressed tumor weight |

| 20 mg/kg (i.p., twice daily) | Blocked osteosarcoma growth and metastasis |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Osteosarcoma cell lines (e.g., HOS, 143B, MG63)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

-

Osteosarcoma cell lines

-

Complete growth medium

-

This compound

-

Cytokine for stimulation (e.g., IL-6, 20 ng/mL)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), mouse anti-total STAT3, and rabbit anti-β-actin.

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 0.5, 1.0 µM) for 24 hours.

-

For stimulated conditions, starve the cells in serum-free medium for 4-6 hours before treatment with this compound for 2 hours, followed by stimulation with IL-6 for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and β-actin as a loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Osteosarcoma cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 0.2, 0.5, 1.0 µM) for 48 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) can be quantified.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Osteosarcoma cell line (e.g., 143B)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)

-

Calipers

Procedure:

-

Subcutaneously inject 1-5 x 106 143B cells suspended in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

-

Prepare the formulation of this compound in the vehicle solution.

-

Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection twice daily.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).

-

For metastasis studies, lungs can be harvested and examined for metastatic nodules.

Experimental Workflow Visualization

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant STAT3 signaling. Its ability to directly bind to the STAT3 SH2 domain and inhibit dimerization provides a clear mechanism for its anti-cancer effects. The quantitative data demonstrate its potency in vitro and efficacy in preclinical in vivo models of osteosarcoma. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other STAT3 inhibitors. Further studies are warranted to explore its efficacy in a broader range of cancer types and to advance its development towards clinical applications.

The Biological Activity of Stat3-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] Stat3-IN-13 is a potent small-molecule inhibitor of STAT3 that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its biological effects by directly targeting the STAT3 protein. Its primary mechanism of action involves binding to the SH2 domain of STAT3.[5] The SH2 domain is crucial for the dimerization of STAT3 monomers, which is a prerequisite for their subsequent nuclear translocation and DNA binding.[6] By occupying the SH2 domain, this compound effectively prevents the formation of STAT3 homodimers, thereby inhibiting its activation.

A key event in STAT3 activation is the phosphorylation of the tyrosine residue at position 705 (Y705) by upstream kinases such as Janus kinases (JAKs).[7][8] This phosphorylation event is essential for the reciprocal SH2 domain-phosphotyrosine interactions that drive dimerization.[6] Experimental evidence confirms that this compound inhibits the phosphorylation of STAT3 at Y705.[5]

The inhibition of STAT3 dimerization and subsequent nuclear translocation leads to a downstream cascade of events, ultimately culminating in the suppression of tumor growth and the induction of apoptosis.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Cell Line | Value | Reference |

| IC50 (48 hours) | 143B (Osteosarcoma) | 0.25 µM | [5] |

| HOS (Osteosarcoma) | 0.11 µM | [5] | |

| MG63 (Osteosarcoma) | 0.55 µM | [5] | |

| Binding Affinity (KD) | STAT3 SH2 Domain | 0.46 µM | [5] |

| STAT3 (586-685) | 0.96 µM | [5] |

Downstream Biological Consequences

The inhibition of STAT3 activity by this compound triggers a cascade of downstream biological effects, primarily the induction of apoptosis and the suppression of tumor cell proliferation.

Induction of Apoptosis

STAT3 is a key regulator of several anti-apoptotic genes.[3] By inhibiting STAT3, this compound leads to the downregulation of these critical survival proteins, thereby promoting programmed cell death. In 143B osteosarcoma cells, treatment with this compound resulted in a dose-dependent increase in apoptosis.[5]

Key anti-apoptotic target genes of STAT3 that are downregulated by its inhibition include:

-

Bcl-2 (B-cell lymphoma 2): A central anti-apoptotic protein that prevents the release of cytochrome c from mitochondria.

-

Bcl-xL (B-cell lymphoma-extra large): Another member of the Bcl-2 family with potent anti-apoptotic functions.[3]

-

Mcl-1 (Myeloid cell leukemia 1): Essential for the survival of various cancer cells.[9]

-

Survivin: An inhibitor of apoptosis protein (IAP) that also plays a role in cell division.[10]

The downregulation of these proteins shifts the cellular balance towards apoptosis, leading to the elimination of cancer cells.

Inhibition of Cell Proliferation and Angiogenesis

STAT3 also regulates the expression of genes involved in cell cycle progression and angiogenesis. By inhibiting STAT3, this compound can arrest the cell cycle and prevent the formation of new blood vessels that supply tumors. Key target genes in these processes include:

-

c-Myc: A potent oncogene that drives cell proliferation.[11]

-

Cyclin D1: A key regulator of the G1/S phase transition in the cell cycle.[12]

-

VEGF (Vascular Endothelial Growth Factor): A critical signaling protein that promotes angiogenesis.[5]

In vivo studies have demonstrated that this compound can effectively suppress tumor growth and metastasis in mouse models of osteosarcoma.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Western Blot for Phosphorylated and Total STAT3

This protocol is designed to assess the effect of this compound on the phosphorylation status of STAT3.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To determine total STAT3 levels, the membrane can be stripped and re-probed with the primary antibody against total STAT3, followed by the corresponding secondary antibody and detection steps.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent and specific inhibitor of the STAT3 signaling pathway with significant potential as an anti-cancer agent. Its ability to disrupt STAT3 dimerization, inhibit phosphorylation, and consequently induce apoptosis and suppress cell proliferation has been well-documented. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other STAT3 inhibitors. A thorough understanding of its biological activity is crucial for the continued development of targeted therapies aimed at the STAT3 pathway.

References

- 1. Stat3/Cdc25a-dependent cell proliferation promotes embryonic axis extension during zebrafish gastrulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tvarditherapeutics.com [tvarditherapeutics.com]

- 5. Frontiers | IL-13 Derived Type 2 Innate Lymphocytes Ameliorates Cardiomyocyte Apoptosis Through STAT3 Signaling Pathway [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression [jci.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

Stat3-IN-13: A Technical Guide on its Inhibition of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and effects of Stat3-IN-13, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The document provides a comprehensive overview of its impact on STAT3 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.

Core Concept: Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] In many cancers, STAT3 is constitutively activated, often through phosphorylation at the tyrosine 705 (Y705) residue. This phosphorylation event is crucial for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription activator.[3][4] this compound, also identified as compound 6f, is a small molecule inhibitor designed to specifically target and disrupt this signaling cascade.[5][6]

This compound exerts its inhibitory effect by binding directly to the SH2 domain of STAT3.[5][6] The SH2 domain is essential for the dimerization of STAT3 monomers upon their phosphorylation. By occupying this domain, this compound prevents the formation of STAT3 dimers, thereby inhibiting the downstream signaling pathway. This ultimately leads to a reduction in the transcription of STAT3 target genes, many of which are involved in cell survival and proliferation.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to STAT3 SH2 Domain | 0.46 μM | Surface Plasmon Resonance | [6][7] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (μM) | Duration of Treatment | Assay | Reference |

| 143B (Osteosarcoma) | 0.25 | 48 hours | MTT Assay | [7] |

| HOS (Osteosarcoma) | 0.11 | 48 hours | MTT Assay | [7] |

| MG63 (Osteosarcoma) | 0.55 | 48 hours | MTT Assay | [7] |

Table 3: In Vitro Effect of this compound on STAT3 Phosphorylation

| Cell Line | Concentration of this compound (μM) | Duration of Treatment | Effect on p-STAT3 (Y705) | Method | Reference |

| 143B | 0 - 1.0 | 24 hours | Dose-dependent inhibition | Western Blot | [7] |

| HOS | 0 - 1.0 | 24 hours | Dose-dependent inhibition | Western Blot | [7] |

Table 4: In Vitro Apoptosis Induction by this compound

| Cell Line | Concentration of this compound (μM) | Duration of Treatment | Apoptosis Rate | Method | Reference |

| 143B | 0 | 48 hours | 3.4% | Flow Cytometry (Annexin V/PI staining) | [7] |

| 0.2 | 48 hours | 8.7% | Flow Cytometry (Annexin V/PI staining) | [7] | |

| 0.5 | 48 hours | 10.7% | Flow Cytometry (Annexin V/PI staining) | [7] | |

| 1.0 | 48 hours | 23.3% | Flow Cytometry (Annexin V/PI staining) | [7] |

Table 5: In Vivo Antitumor Activity of this compound in a Nude Mouse Model

| Treatment Group | Dosage | Administration Route | Duration | Effect on Tumor Weight | Reference |

| This compound | 10 mg/kg | Intraperitoneal (i.p.), twice daily | 4 weeks | Suppression of tumor weight | [7] |

| This compound | 20 mg/kg | Intraperitoneal (i.p.), twice daily | 4 weeks | Suppression of tumor weight | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Y705 in osteosarcoma cell lines.

Procedure:

-

Cell Culture and Treatment: 143B and HOS osteosarcoma cells were cultured in appropriate media. Cells were treated with varying concentrations of this compound (0, 0.2, 0.5, and 1.0 μM) for 24 hours.

-

Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.

Cell Viability (MTT) Assay

Objective: To assess the anti-proliferative effect of this compound on osteosarcoma cell lines.

Procedure:

-

Cell Seeding: 143B, HOS, and MG63 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with a series of concentrations of this compound for 48 hours.

-

MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in osteosarcoma cells.

Procedure:

-

Cell Treatment: 143B cells were treated with different concentrations of this compound (0, 0.2, 0.5, and 1.0 μM) for 48 hours.

-

Cell Harvesting and Staining:

-

Both floating and adherent cells were collected and washed twice with cold PBS.

-

The cells were then resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: STAT3 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.

Caption: Experimental workflow for the apoptosis assay using flow cytometry.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. STAT3: A year in Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. compound 6f [PMID: 35476936] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of STAT3 Inhibition in Apoptosis Induction

An important note on the topic: Initial searches for a specific inhibitor named "Stat3-IN-13" did not yield specific scientific literature. Therefore, this guide will focus on the well-characterized and widely studied STAT3 inhibitor, Stattic , as a representative example to explore the core topic of how direct STAT3 inhibition induces apoptosis. The principles, pathways, and experimental methodologies described are broadly applicable to small molecule inhibitors of the STAT3 signaling pathway.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. In many forms of cancer, STAT3 is constitutively activated, leading to the upregulation of anti-apoptotic genes and promoting tumorigenesis.[1] Inhibition of the STAT3 signaling pathway has emerged as a promising therapeutic strategy for cancer treatment. This technical guide provides a comprehensive overview of the role of STAT3 inhibition, using Stattic as a prime example, in the induction of apoptosis in cancer cells. It details the molecular mechanisms, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visual diagrams of the involved signaling pathways and experimental workflows.

The STAT3 Signaling Pathway and Its Role in Suppressing Apoptosis

The STAT3 signaling cascade is typically initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705).[2] Phosphorylated STAT3 (p-STAT3) monomers then dimerize and translocate to the nucleus, where they bind to the promoter regions of target genes, thereby activating their transcription.[1]

Several key anti-apoptotic proteins are transcriptional targets of STAT3, including:

-

Bcl-2 (B-cell lymphoma 2): A central anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.

-

Bcl-xL (B-cell lymphoma-extra large): Another anti-apoptotic member of the Bcl-2 family that sequesters pro-apoptotic proteins.[3]

-

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein crucial for the survival of many cancer cells.[1]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family that can inhibit caspases.[1]

By upregulating these proteins, constitutively active STAT3 creates a cellular environment that is resistant to apoptotic stimuli, a hallmark of cancer.

Mechanism of Apoptosis Induction by STAT3 Inhibition

Small molecule inhibitors like Stattic are designed to directly interfere with the STAT3 signaling pathway. Stattic specifically targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[4] This inhibition blocks the entire downstream signaling cascade, leading to a pro-apoptotic response through several key mechanisms:

-

Downregulation of Anti-Apoptotic Proteins: Inhibition of STAT3 transcriptional activity leads to a decrease in the expression of Bcl-2, Bcl-xL, Mcl-1, and Survivin.[1] This shift in the balance between pro- and anti-apoptotic proteins of the Bcl-2 family makes the cell more susceptible to apoptosis.

-

Activation of the Intrinsic Apoptotic Pathway: The reduction of anti-apoptotic Bcl-2 family members allows pro-apoptotic members like Bax and Bak to form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptosis pathway.

-

Caspase Activation: Cytochrome c release triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6]

Quantitative Data on Stattic-Induced Apoptosis

The efficacy of Stattic in inhibiting cell growth and inducing apoptosis has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | Stattic IC50 (µM) | Incubation Time (h) | Reference |

| B16F10 | Melanoma | 1.67 ± 0.2 | 48 | [7] |

| CT26 | Colon Carcinoma | 2.02 ± 0.29 | 48 | [7] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | 24 | [4] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | 24 | [4] |

| Hep G2 | Hepatocellular Carcinoma | 2.94 | 48 | [8] |

| Bel-7402 | Hepatocellular Carcinoma | 2.5 | 48 | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.1 | 48 | [8] |

Treatment with Stattic leads to a significant increase in the apoptotic cell population, as measured by Annexin V/PI staining.

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| A549 | Control | 3.0 | [9] |

| A549 | 20 µM STX-0119 | 12.3 | [9] |

| A549 | 40 µM STX-0119 | 23.5 | [9] |

| A549 | 100 µM STX-0119* | 62.1 | [9] |

| LNCaP | 6 Gy Irradiation | ~15 | [10] |

| LNCaP | 5 µM Stattic + 6 Gy Irradiation | ~30 | [10] |

*STX-0119 is another STAT3 inhibitor, data is used to illustrate the general effect of STAT3 inhibition on apoptosis.

Experimental Protocols

Western Blot for p-STAT3, Caspase-3, and Bcl-2 Family Proteins

This protocol is for the detection of changes in protein expression and activation following treatment with a STAT3 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the STAT3 inhibitor for the desired time and concentration. Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.[2]

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the STAT3 inhibitor as required. Include both negative (untreated) and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Visualizations

Signaling Pathways

Caption: STAT3 signaling pathway promoting cell survival and its inhibition leading to apoptosis.

Experimental Workflow

Caption: Experimental workflow for assessing Stattic-induced apoptosis.

References

- 1. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. weizmann.ac.il [weizmann.ac.il]

- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STAT3 inhibitory stattic enhances immunogenic cell death induced by chemotherapy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stattic Enhances Radiosensitivity and Reduces Radio-Induced Migration and Invasion in HCC Cell Lines through an Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STAT3 as a target for sensitizing prostate cancer cells to irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to Investigating the Anti-Proliferative Effects of Novel STAT3 Inhibitors

Disclaimer: Following a comprehensive search of scientific literature and databases, no specific public data or research articles were found for a compound designated "Stat3-IN-13." Therefore, this document serves as an in-depth technical guide and template for investigating the anti-proliferative effects of a novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, which can be applied to compounds such as this compound once experimental data becomes available.

Introduction: STAT3 as a Therapeutic Target in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal cells, STAT3 activation is a transient process, tightly regulated by cytokines and growth factors.[3] However, in a wide array of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis.[4][5] This aberrant, persistent activation makes STAT3 a highly attractive target for cancer therapy.[3]

Constitutively active STAT3 contributes to oncogenesis by upregulating the expression of genes controlling the cell cycle (e.g., Cyclin D1) and preventing apoptosis (e.g., Bcl-xL, Survivin).[2][5] The inhibition of this pathway is a promising strategy to impede tumor proliferation and induce cancer cell death.[6] This guide outlines the core methodologies and data presentation frameworks for evaluating the anti-proliferative efficacy of novel STAT3 inhibitors.

The STAT3 Signaling Pathway and Mechanism of Inhibition

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to their corresponding cell surface receptors.[1][7] This binding triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[8][9] This phosphorylation event is essential for the subsequent homodimerization of STAT3 monomers via their SH2 domains.[6][7] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[8][10]

A direct STAT3 inhibitor, such as the hypothetical this compound, is designed to interrupt this cascade, typically by targeting the SH2 domain to prevent dimerization or by inhibiting the initial phosphorylation step.[7][11] The expected outcome of effective STAT3 inhibition is a reduction in phosphorylated STAT3 (p-STAT3), leading to the downregulation of its target genes and subsequent anti-proliferative effects.

Quantitative Data on Anti-Proliferative Effects

The efficacy of a STAT3 inhibitor is quantified by its ability to reduce cell viability and proliferation across various cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%.

Table 1: In Vitro IC50 Values of a Novel STAT3 Inhibitor (Note: This table is a template. Data should be populated from experimental results.)

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| SW480 | Colon Carcinoma | Data not available |

| HT29 | Colon Carcinoma | Data not available |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available |

| A549 | Lung Carcinoma | Data not available |

| U87 MG | Glioblastoma | Data not available |

Table 2: Effect of a Novel STAT3 Inhibitor on Cell Cycle Distribution (Note: This table is a template. Data should be populated from experimental results following treatment with the inhibitor at its approximate IC50 concentration for 24-48 hours.)

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| SW480 | Control (DMSO) | Data not available | Data not available | Data not available |

| STAT3 Inhibitor | Data not available | Data not available | Data not available | |

| MDA-MB-231 | Control (DMSO) | Data not available | Data not available | Data not available |

| STAT3 Inhibitor | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed and consistent protocols are critical for generating reproducible data. Below are standard methodologies for assessing the anti-proliferative effects of a STAT3 inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the STAT3 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for p-STAT3 and Total STAT3

Western blotting is used to detect and quantify the levels of specific proteins, allowing for the direct assessment of the inhibitor's effect on STAT3 phosphorylation.[13]

-

Cell Lysis: After treatment with the inhibitor for the desired time (e.g., 6-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3, diluted in blocking buffer.[16] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[15]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Harvesting: Treat cells in 6-well plates with the STAT3 inhibitor for 24-48 hours. Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[17]

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.[18]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[19]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of novel STAT3 inhibitors like this compound. By employing the quantitative assays and detailed protocols described, researchers can effectively characterize the anti-proliferative effects of such compounds. The key indicators of a potent STAT3 inhibitor include a low micromolar IC50, a demonstrable reduction in STAT3 phosphorylation at Tyr705, and a corresponding arrest of the cell cycle and/or induction of apoptosis. These findings are essential for establishing a strong rationale for further development in in vivo models and eventual clinical translation.

References

- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3, a Master Regulator of Anti-Tumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tvarditherapeutics.com [tvarditherapeutics.com]

- 12. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 16. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

Methodological & Application

Application Notes: In Vitro Profiling of STAT3 Inhibitors

Topic: Stat3-IN-13 In Vitro Protocol for Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information, including specific in vitro protocols and quantitative data for a compound designated "this compound," is limited. The following application note provides a generalized framework and representative protocols for the in vitro characterization of a novel small-molecule STAT3 inhibitor, using methodologies and data from studies on well-documented STAT3 inhibitors.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] The STAT3 signaling pathway is often constitutively activated in a wide variety of human cancers, making it a compelling target for therapeutic intervention.[2][3] Activation typically occurs via phosphorylation of a specific tyrosine residue (Tyr705) by upstream kinases like Janus kinases (JAKs) or Src.[4][5] This phosphorylation event triggers STAT3 dimerization through reciprocal SH2 domain interactions, followed by nuclear translocation and binding to the promoter regions of target genes.[3][5]

Small-molecule inhibitors targeting the STAT3 pathway represent a promising class of anti-cancer agents. These inhibitors can function through various mechanisms, most commonly by disrupting the SH2 domain to prevent dimerization, thereby blocking downstream gene transcription.[2][6] This document outlines detailed protocols for the in vitro evaluation of a STAT3 inhibitor in cancer cell lines, covering essential assays for assessing its biological activity and mechanism of action.

STAT3 Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical JAK-STAT3 signaling pathway. Ligands such as Interleukin-6 (IL-6) bind to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at the Tyr705 residue. Phosphorylated STAT3 proteins form homodimers, translocate to the nucleus, and activate the transcription of target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Survivin.[1][3] Small-molecule inhibitors like this compound are typically designed to bind to the SH2 domain of STAT3, preventing dimerization and subsequent downstream signaling.

Caption: Canonical STAT3 signaling pathway and mechanism of inhibition.

Data Presentation: Biological Activity of STAT3 Inhibitors

The following table summarizes the reported 50% inhibitory concentration (IC50) values for several well-characterized STAT3 inhibitors across various cancer cell lines. This data is provided as a reference for expected potency and cell line sensitivity.

| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Stattic | MV4-11 (AML) | Cell Proliferation (CCK8) | 1.66 | [7] |

| MDA-MB-231 (Breast) | Cell Survival (MTT) | 5.5 | [8] | |

| PC3 (Prostate, STAT3-null) | Cell Survival (MTT) | 1.7 | [8] | |

| S3I-201 | Osteosarcoma Cell Lines | DNA-binding Activity | 86 ± 33 | [9] |

| C188-9 | Kasumi-1 (AML) | Apoptosis Induction | 34.6 | [10] |

| AML Cell Lines (various) | pSTAT3 Inhibition | 4 - 8 | [10] | |

| LLL12 | Colon Cancer Initiating Cells | Tumor Sphere Formation | ~1-2 | [11] |

| STAT3-IN-17 | HeLa (Cervical) | Cell Growth | 2.7 | [12] |

| HEK-Blue IL-6 (Reporter) | STAT3 Inhibition | 0.7 | [12] |

Experimental Workflow

A typical workflow for characterizing a novel STAT3 inhibitor involves a series of tiered in vitro assays. The process begins with broad screening for cytotoxic or anti-proliferative effects, followed by specific mechanistic assays to confirm on-target activity, and finally, analysis of downstream cellular consequences.

Caption: General experimental workflow for in vitro STAT3 inhibitor testing.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK8)

This protocol determines the dose-dependent effect of a STAT3 inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, MDA-MB-231)

-

Complete growth medium (e.g., RPMI or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

STAT3 inhibitor stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 solution

-

DMSO or solubilization buffer (for MTT)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the STAT3 inhibitor in complete medium. A common starting range is 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include a "vehicle control" (e.g., 0.5% DMSO) and a "no cells" blank control.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT/CCK8 Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours until a visible color change occurs.

-

-

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at 570 nm. For CCK8, read at 450 nm.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic) model to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT3 (pY705)

This protocol directly assesses the inhibitor's ability to block STAT3 activation.

Materials:

-

6-well plates

-

STAT3 inhibitor

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (or other loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the STAT3 inhibitor at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 1-6 hours). If the cell line does not have high basal pSTAT3, you may need to stimulate with a cytokine like IL-6 (e.g., 100 ng/mL) for 15-30 minutes after inhibitor pre-treatment.[10]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Wash 3 times with TBST.

-

-

Detection: Apply ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total STAT3 and a loading control like GAPDH. Densitometry analysis can be used to quantify the p-STAT3/Total STAT3 ratio.

Protocol 3: STAT3 Reporter Gene Assay

This assay measures the functional consequence of STAT3 inhibition on its transcriptional activity.

Materials:

-

STAT3 reporter cell line (e.g., HEK293T or Jurkat cells stably transfected with a STAT3-responsive luciferase reporter construct).

-

White, opaque 96-well plates

-

STAT3 inhibitor

-

Stimulating agent (e.g., IL-6 or Interferon-alpha)

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the STAT3 reporter cell line in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium. Incubate for 24 hours.

-

Inhibitor Treatment: Pre-treat the cells with serial dilutions of the STAT3 inhibitor for 1-2 hours.

-

Stimulation: Add the stimulating agent (e.g., IL-6) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.

-

Luminescence Reading: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the stimulated control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of STAT3 Inhibition on Survival of Osteosarcoma Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 4. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeted inhibition of STAT3 as a potential treatment strategy for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]